3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzamide core substituted with a 3-chloro group and a pyridin-3-ylmethyl moiety linked to a 2-oxopyrrolidin-1-yl group
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide are multiple receptor tyrosine kinases, including the colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play crucial roles in cell signaling pathways that regulate cellular proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity This inhibition prevents the activation of the receptor tyrosine kinases, thereby disrupting the signaling pathways they regulate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized from a suitable precursor such as proline or its derivatives. This step often involves cyclization reactions under acidic or basic conditions.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with a 2-oxopyrrolidin-1-yl group through nucleophilic substitution reactions. This step may require the use of reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution.
Chlorination of the Benzamide Core: The benzamide core is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the 3-chloro substituent.
Coupling Reaction: The final step involves coupling the functionalized pyridine ring with the chlorinated benzamide core. This step may be carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It may be used as a tool compound to investigate the role of specific proteins or enzymes in disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-aryl pyrrolidine-2,5-diones: These compounds share a similar pyrrolidine ring structure and are studied for their inhibitory activity on carbonic anhydrase isoenzymes.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have diverse biological and clinical applications.
Quinoline Derivatives: These compounds exhibit potent antimicrobial activity and are used in various therapeutic applications.
Uniqueness
3-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry, biology, and industry. Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research.
Properties
IUPAC Name |
3-chloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-14-4-1-3-13(8-14)17(23)20-10-12-7-15(11-19-9-12)21-6-2-5-16(21)22/h1,3-4,7-9,11H,2,5-6,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVYJALUWSOIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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